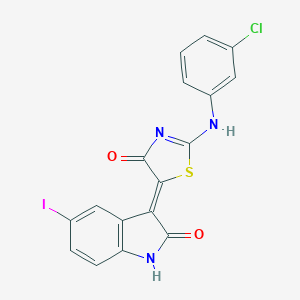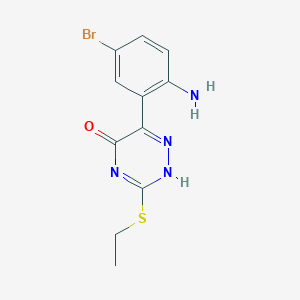![molecular formula C25H20N4O3S B308535 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308535.png)
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone, also known as MBZM, is a novel compound that has been extensively studied for its potential applications in scientific research. MBZM is a benzoxazepine derivative that was first synthesized in 2006 by researchers at the University of California, San Diego. Since then, MBZM has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The exact mechanism of action of 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety, and the modulation of its activity by 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone may contribute to its anxiolytic effects. 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone may also act on other neurotransmitter systems, including the serotonin and dopamine systems, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This may contribute to its anxiolytic and antidepressant effects. 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has also been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, which may contribute to its mood-regulating effects.
Advantages and Limitations for Lab Experiments
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established. This makes it a readily available compound for researchers. Another advantage is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for further research in the field of neuroscience. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Another limitation is that it has not yet been tested in humans, which makes it difficult to extrapolate its effects to human populations.
Future Directions
There are several future directions for research on 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action, particularly its effects on the GABA-A receptor and other neurotransmitter systems. Another direction is to test its effects in human populations, particularly in the treatment of anxiety and depression. Additionally, 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and stroke, and further research in these areas may be warranted.
Synthesis Methods
The synthesis of 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-bromoanisole with 2-(chloromethyl)oxirane in the presence of a base to yield 3-(chloromethyl)anisole. This intermediate is then reacted with 3-phenylphenol in the presence of a palladium catalyst to yield 3-(3-phenoxyphenyl)propene. The final step in the synthesis involves the reaction of 3-(3-phenoxyphenyl)propene with 2-amino-4-methylthiophenol and 2-chloro-1-cyanobenzene in the presence of a base to yield 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone.
Scientific Research Applications
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for anxiety and depression in humans. 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has also been studied for its potential neuroprotective effects, and has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
properties
Product Name |
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
|---|---|
Molecular Formula |
C25H20N4O3S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-6-(3-phenoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H20N4O3S/c1-16(30)29-21-14-7-6-13-20(21)22-23(26-25(33-2)28-27-22)32-24(29)17-9-8-12-19(15-17)31-18-10-4-3-5-11-18/h3-15,24H,1-2H3 |
InChI Key |
DZFDUSRGSUQPEF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexyl6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308452.png)
![6-(2,6-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308454.png)
![6-(2,4-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308455.png)
![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)

![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)